molecular formula C13H18O2Se B14301251 tert-Butyl 2-(phenylselanyl)propanoate CAS No. 124929-03-9

tert-Butyl 2-(phenylselanyl)propanoate

Cat. No.: B14301251
CAS No.: 124929-03-9
M. Wt: 285.25 g/mol
InChI Key: WLODPZMURJABFT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(phenylselanyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(phenylselanyl)propanoate typically involves the esterification of 2-(phenylselanyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(phenylselanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(phenylselanyl)propanoate involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(phenylthio)propanoate: Similar structure but with a sulfur atom instead of selenium.

    tert-Butyl 2-(phenylselanyl)acetate: Similar structure but with an acetate ester group instead of propanoate.

    tert-Butyl 2-(phenylselanyl)butanoate: Similar structure but with a butanoate ester group instead of propanoate.

Uniqueness

tert-Butyl 2-(phenylselanyl)propanoate is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to sulfur or oxygen analogs. This uniqueness can be leveraged in designing molecules with specific chemical and biological activities.

Properties

CAS No.

124929-03-9

Molecular Formula

C13H18O2Se

Molecular Weight

285.25 g/mol

IUPAC Name

tert-butyl 2-phenylselanylpropanoate

InChI

InChI=1S/C13H18O2Se/c1-10(12(14)15-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

WLODPZMURJABFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)[Se]C1=CC=CC=C1

Origin of Product

United States

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